RK-287107 is a novel compound developed as a potent and selective inhibitor of tankyrase enzymes, specifically tankyrase-1 and tankyrase-2. It was designed to enhance the inhibition of these enzymes, which play critical roles in various cellular processes, including the regulation of the Wnt signaling pathway, making it a potential therapeutic agent in cancer treatment, particularly colorectal cancer. The compound exhibits significantly higher potency than its predecessor, G007-LK, with IC50 values of 14.3 nmol/L for tankyrase-1 and 10.6 nmol/L for tankyrase-2, while showing no inhibition of PARP1 activity at concentrations up to 20 μmol/L .
RK-287107 was synthesized as part of a research initiative aimed at developing tankyrase inhibitors through high-throughput screening of small molecules. It belongs to the class of 1,2,4-triazole-based compounds and is characterized by its ability to selectively inhibit tankyrases without affecting other similar enzymes like PARP1 . The compound has been classified under anticancer agents due to its targeted action against tumor growth mechanisms.
The synthesis of RK-287107 involved several steps starting from a lead compound identified through previous research. The synthetic methodology was modular, allowing for iterative modifications to improve potency and pharmacokinetic properties. Key steps included:
The molecular structure of RK-287107 features a 1,2,4-triazole core, which is essential for its biological activity. Detailed characterization through techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry confirmed its structure. The compound's ability to form efficient π–π stacking interactions with specific amino acids in the target enzyme contributes to its potency .
RK-287107 primarily acts through competitive inhibition of tankyrase enzymes. The mechanism involves binding to the active site of the enzymes, preventing their normal function in poly(ADP-ribosyl)ation processes that regulate protein stability and degradation:
The mechanism by which RK-287107 exerts its effects involves several key processes:
RK-287107 has significant potential applications in cancer research and therapy:
The Wnt/β-catenin signaling pathway is a master regulator of cell proliferation, differentiation, and stemness, with its dysregulation implicated in >90% of colorectal cancers (CRC) [2] [6]. Central to this dysregulation are inactivating mutations in the adenomatous polyposis coli (APC) gene, occurring in approximately 80% of sporadic CRC cases [2] [5]. APC functions as a critical scaffolding protein within the β-catenin destruction complex—a multiprotein assembly comprising Axin, casein kinase 1α (CK1α), and glycogen synthase kinase 3β (GSK3β) [9] [10]. In normal cells, this complex targets β-catenin for phosphorylation-dependent ubiquitination and proteasomal degradation, maintaining low cytoplasmic levels. However, truncated APC mutants in CRC lack the β-catenin-binding domains essential for efficient destruction complex assembly, leading to β-catenin accumulation and nuclear translocation [5] [6].
Nuclear β-catenin forms transcriptionally active complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) proteins, driving expression of oncogenes such as MYC, CCND1 (cyclin D1), and AXIN2 [1] [6]. This results in uncontrolled proliferation, inhibition of differentiation, and acquisition of stem-like properties—hallmarks of CRC pathogenesis. The dependency of APC-mutated CRC cells on sustained Wnt/β-catenin signaling establishes this pathway as a compelling therapeutic target.
Table 1: Prevalence of Wnt Pathway Mutations in Colorectal Cancer
Genetic Alteration | Frequency in CRC | Functional Consequence |
---|---|---|
APC loss-of-function mutations | ~80% | Disrupted β-catenin destruction complex → β-catenin stabilization |
CTNNB1 (β-catenin) gain-of-function mutations | ~10% | Resistance to degradation → constitutive pathway activation |
RNF43/ZNRF3 mutations | ~18% | Increased Wnt receptor availability → enhanced signaling |
AXIN1/AXIN2 mutations | ~10% | Impaired destruction complex assembly → β-catenin accumulation |
Tankyrases (TNKS1 and TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family, function as positive regulators of Wnt/β-catenin signaling through their modulation of Axin stability [1] [3] [5]. Mechanistically, tankyrases catalyze the poly(ADP-ribosyl)ation (PARsylation) of Axin—a scaffold protein essential for the assembly and function of the β-catenin destruction complex. PARsylated Axin is recognized by the E3 ubiquitin ligase RNF146, leading to its ubiquitination and proteasomal degradation [5] [9]. Depletion of Axin disrupts the destruction complex, preventing β-catenin degradation and enabling its nuclear accumulation and transcriptional activity.
Tankyrase inhibition represents a strategic approach to restore physiological Wnt pathway regulation. By blocking Axin PARsylation, tankyrase inhibitors stabilize Axin, promoting the reassembly of functional destruction complexes and subsequent β-catenin degradation. RK-287107 exemplifies this therapeutic strategy with exceptional potency, exhibiting half-maximal inhibitory concentrations (IC50) of 14.3 nM for TNKS1 and 10.6 nM for TNKS2 in cell-free enzymatic assays [1] [7]. This dual inhibition is functionally significant due to the redundancy of TNKS1 and TNKS2 in Axin regulation; genetic studies indicate that simultaneous ablation of both tankyrases is required to effectively stabilize Axin and suppress Wnt signaling [3] [5].
Cellular studies confirm RK-287107's mechanism:
Table 2: Comparative Potency of Selected Tankyrase Inhibitors
Compound | IC50 TNKS1 (nM) | IC50 TNKS2 (nM) | Cellular Activity | Reported In Vivo Efficacy |
---|---|---|---|---|
RK-287107 | 14.3 | 10.6 | GI50 = 0.45 μM (COLO-320DM, MTT assay) | Tumor growth inhibition in COLO-320DM xenografts |
XAV939 | 11 | 4 | Effective in vitro, limited PK for in vivo | Limited in vivo efficacy |
G007-LK | 46 | 25 | GI50 = ~1 μM (COLO-320DM) | Tumor growth inhibition in CRC xenografts |
WXL-8 (XAV939 derivative) | 9.1 | ND | Inhibits HCC cell proliferation | Inhibits HepG2 xenograft growth |
The therapeutic window for tankyrase inhibition is critically dependent on the genetic context of the tumor, particularly the status of the APC gene [1] [5] [7]. RK-287107 demonstrates selective cytotoxicity against CRC cells harboring "short" truncating APC mutations—those lacking all seven 20-amino acid repeats (20-AARs) essential for β-catenin binding and degradation:
The clinical relevance of tankyrase inhibition extends beyond monotherapy. Preclinical evidence suggests synergy with conventional chemotherapy and emerging targeted agents. Furthermore, the recent development of dual PARP/tankyrase inhibitors like stenoparib highlights the potential for leveraging tankyrase inhibition in cancers with Wnt pathway activation beyond those with APC mutations, including BRCA wild-type ovarian cancer where canonical PARP inhibitors show limited efficacy [4] [8]. RK-287107 represents a highly optimized tool compound validating tankyrase as a druggable node for molecularly targeted therapy in APC-mutated colorectal cancer and potentially other Wnt-driven malignancies.
Table 3: RK-287107: Key Biochemical and Pharmacological Properties
Property | Value/Description | Significance |
---|---|---|
Chemical Structure | C22H26F2N4O2 | Small molecule inhibitor |
Molecular Weight | 416.46 g/mol | Favorable for drug development |
CAS Number | 2171386-10-8 | Unique chemical identifier |
Primary Targets | TNKS1 (IC50 = 14.3 nM), TNKS2 (IC50 = 10.6 nM) | Potent and selective dual tankyrase inhibition |
Selectivity | >>190-fold selective over PARP2 (IC50 = 2717 nM) | Minimizes risk of PARP-related toxicities |
Cellular Mechanism | Stabilizes Axin1/2, reduces nuclear β-catenin, downregulates MYC, AXIN2 | Confirmed on-target pathway modulation |
Antiproliferative Activity | GI50 = 0.45 μM (COLO-320DM, APC-mutated); >10 μM (RKO, APC-wild-type) | Selective activity in β-catenin-dependent CRC |
In Vivo Route | Effective via intraperitoneal injection and oral gavage | Flexible dosing potential |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: